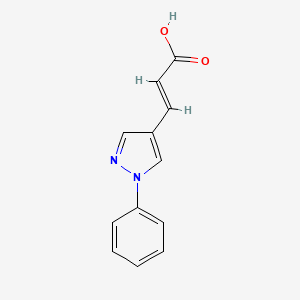![molecular formula C25H21N7O4 B2571476 N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1171870-26-0](/img/no-structure.png)
N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule. It is a derivative of pyrazolo[3,4-d]pyrimidin-4-one . These types of compounds are often synthesized for their potential therapeutic properties .
Synthesis Analysis
The synthesis of similar compounds involves a series of transformations including the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .Applications De Recherche Scientifique
Anticancer Applications
- Pyrazolopyrimidines Derivatives as Anticancer Agents : A study detailed the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, showing significant anticancer and anti-5-lipoxygenase activities. These compounds were synthesized through various chemical reactions and evaluated for their cytotoxic effects on different cancer cell lines, including HCT-116 and MCF-7. The structure-activity relationship (SAR) analysis provided insights into the molecular features contributing to their biological activities (Rahmouni et al., 2016).
Antimicrobial Applications
- Pyrazolo[3,4-d]pyrimidine Derivatives as Antimicrobial Agents : Research on novel pyrazolo[3,4-d]pyrimidine derivatives has demonstrated promising antibacterial and anticancer properties. These studies have synthesized various derivatives and tested their efficacy against different microbial strains. Some compounds exhibited significant activity, highlighting the potential of these derivatives in developing new antimicrobial agents (Abdel‐Aziz et al., 2008).
Anti-Inflammatory Applications
- Pyrazolo[3,4-d]pyrimidine Derivatives as COX-2 Inhibitors : Another study explored the synthesis of pyrazolo[3,4‐d]pyrimidine derivatives, focusing on their potential as COX-2 selective inhibitors. These compounds were prepared through chemical synthesis and evaluated for their inhibitory effects on COX-2, an enzyme involved in inflammation and pain. The results indicated several compounds with superior COX-2 inhibitory profiles, suggesting their potential use as anti-inflammatory agents (Raffa et al., 2009).
Molecular Interaction Studies
- Molecular Interaction Studies of Pyrazolo[3,4-d]pyrimidine Derivatives : Some research has focused on understanding the molecular interactions between pyrazolo[3,4-d]pyrimidine derivatives and biological targets. For instance, studies on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) and the CB1 cannabinoid receptor have provided insights into the conformations and binding interactions of these compounds, laying groundwork for future drug development efforts (Shim et al., 2002).
Orientations Futures
Propriétés
Numéro CAS |
1171870-26-0 |
|---|---|
Nom du produit |
N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide |
Formule moléculaire |
C25H21N7O4 |
Poids moléculaire |
483.488 |
Nom IUPAC |
N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C25H21N7O4/c1-13-4-6-17(8-14(13)2)31-22-18(11-26-31)24(34)29-25(28-22)32-21(9-15(3)30-32)27-23(33)16-5-7-19-20(10-16)36-12-35-19/h4-11H,12H2,1-3H3,(H,27,33)(H,28,29,34) |
Clé InChI |
UQAHNWFDAPWMNP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC6=C(C=C5)OCO6)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



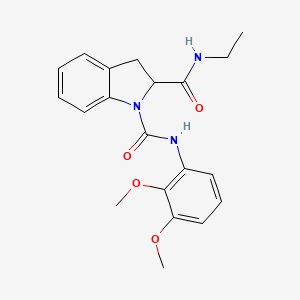
![3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]-N-(oxan-4-yl)azetidine-1-carboxamide](/img/structure/B2571394.png)
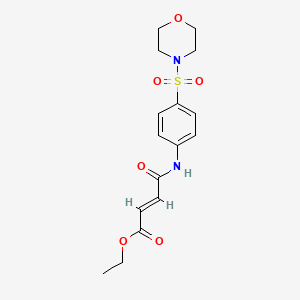

![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2571398.png)

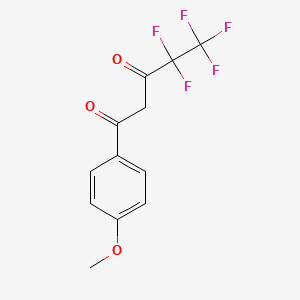
![3-bromo-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide](/img/structure/B2571404.png)

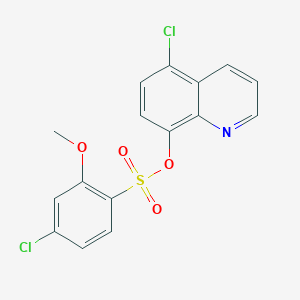
![N-(3-chloro-4-methoxyphenyl)-2-cyano-3-[4-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2571410.png)
